molecular formula C8H10Cl2O2 B8049169 1,3-Cyclohexanedicarbonyl dichloride (9CI) CAS No. 27768-32-7

1,3-Cyclohexanedicarbonyl dichloride (9CI)

Cat. No.: B8049169
CAS No.: 27768-32-7
M. Wt: 209.07 g/mol
InChI Key: WLPXOECYEATUCV-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedicarbonyl dichloride (9CI) is a chemical compound with the molecular formula C₈H₁₀Cl₂O₂ and a molecular weight of 209.07 g/mol. This compound is characterized by the presence of two carbonyl groups (C=O) and two chlorine atoms attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedicarbonyl dichloride can be synthesized through the chlorination of 1,3-cyclohexanedicarboxylic acid. The reaction typically involves treating the acid with thionyl chloride (SOCl₂) under reflux conditions to yield the dichloride compound.

Industrial Production Methods: In an industrial setting, the production of 1,3-cyclohexanedicarbonyl dichloride involves large-scale chlorination processes, often using specialized reactors to handle the exothermic nature of the reaction. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Cyclohexanedicarbonyl dichloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

  • Substitution: Chlorine atoms can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Amines and alcohols can be introduced using nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Alcohols.

  • Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

1,3-Cyclohexanedicarbonyl dichloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and other biological targets.

  • Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.

  • Industry: The compound finds applications in the production of polymers and advanced materials.

Mechanism of Action

1,3-Cyclohexanedicarbonyl dichloride is similar to other cyclohexanedicarbonyl compounds, such as 1,4-cyclohexanedicarbonyl dichloride. the position of the carbonyl groups and chlorine atoms on the cyclohexane ring results in different chemical properties and reactivity. The uniqueness of 1,3-cyclohexanedicarbonyl dichloride lies in its specific reactivity and applications in various fields.

Comparison with Similar Compounds

  • 1,4-Cyclohexanedicarbonyl dichloride

  • 1,2-Cyclohexanedicarbonyl dichloride

  • 1,3-Cyclohexanedicarboxylic acid

This comprehensive overview provides a detailed understanding of 1,3-cyclohexanedicarbonyl dichloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

cyclohexane-1,3-dicarbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPXOECYEATUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593180
Record name Cyclohexane-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27768-32-7
Record name Cyclohexane-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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